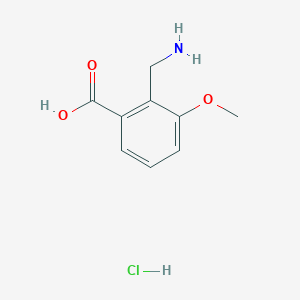
2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is an organic compound with a molecular formula of C9H12ClNO3. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains a methoxy group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Deprotection and Hydrochloride Formation: The protecting group is then removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aminomethylation reaction under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins or enzymes, leading to inhibition or activation of their function. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
2-(Aminomethyl)-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s chemical behavior and biological activity.
2-(Aminomethyl)-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both the aminomethyl and methoxy groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-6(9(11)12)7(8)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
InChI Key |
NPBKEVPTEFRANS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















